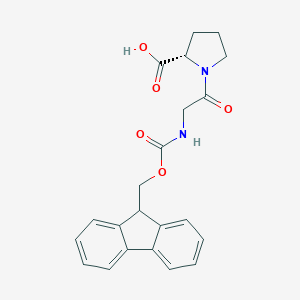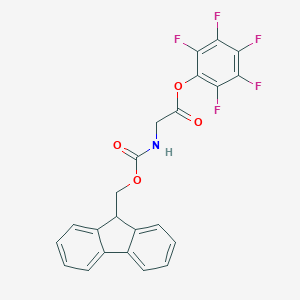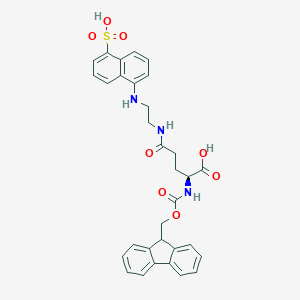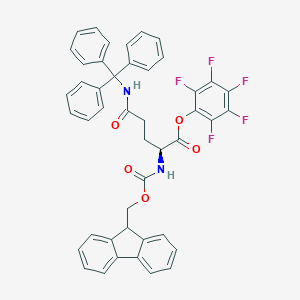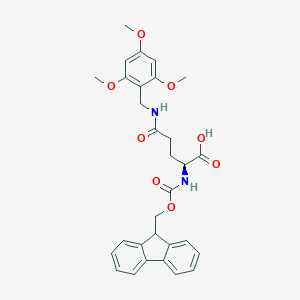
Fmoc-D-isoleucina
Descripción general
Descripción
Fmoc-D-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .
Synthesis Analysis
The synthesis of Fmoc-D-Isoleucine involves the use of Fmoc-Cl, which reacts with the amine group of isoleucine to introduce the Fmoc group . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . Controlled morphological transitions were observed through solvent variation .Molecular Structure Analysis
The molecular formula of Fmoc-D-Isoleucine is C21H23NO4 . It is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-Isoleucine is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Isoleucine is a white powder with a molecular weight of 353.40 . Its melting point ranges from 146 to 150 ºC .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-D-isoleucina: se utiliza ampliamente en el campo de la síntesis de péptidos. El grupo Fmoc (fluorenilmetoxocarbonilo) sirve como grupo protector para el grupo carboxilo del aminoácido durante el proceso de síntesis. Esta protección es crucial para evitar reacciones secundarias no deseadas y garantizar que se logren la secuencia y la estructura correctas del péptido .
Formación de Hidrogel
La parte Fmoc de los aminoácidos funcionalizados con Fmoc, como la this compound, se ha utilizado para construir hidrogeles. Estos hidrogeles tienen aplicaciones significativas debido a su capacidad para formar redes fibrosas autoensambladas, que se pueden utilizar para sistemas de administración de fármacos, ingeniería de tejidos y como andamios para el crecimiento celular .
Intermediarios Farmacéuticos
La this compound actúa como un intermedio en la síntesis farmacéutica. Su papel es fundamental en la creación de varios compuestos biológicamente activos, incluido el desarrollo de nuevos medicamentos y agentes terapéuticos .
Síntesis de Compuestos Biológicamente Activos
Este derivado de aminoácido es fundamental en la síntesis de pequeñas moléculas que son biológicamente activas. Estos compuestos pueden incluir posibles nuevos medicamentos, proteínas y otras moléculas con relevancia biológica .
Ciencia de Materiales
En la ciencia de los materiales, la this compound se puede utilizar para crear materiales novedosos con propiedades específicas. Por ejemplo, la formación de geles con diferente estabilidad mecánica y cinética puede conducir al desarrollo de nuevos materiales para aplicaciones industriales .
Síntesis Química
Como bloque de construcción en la síntesis química, la this compound se utiliza para construir moléculas complejas. Su papel en la síntesis de péptidos y proteínas también puede extenderse al diseño de catalizadores y otros agentes químicos .
Mecanismo De Acción
Target of Action
Fmoc-D-Isoleucine is a derivative of the amino acid isoleucine . It has been suggested that Fmoc-D-Isoleucine may inhibit the enzyme dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that breaks down the amino acid sequence of proinsulin, which is necessary for normal cell growth .
Mode of Action
The Fmoc group in Fmoc-D-Isoleucine is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Isoleucine, as a derivative of isoleucine, may be involved in the metabolic pathways of branched-chain amino acids (BCAAs). BCAAs, including isoleucine, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . This suggests that the bioavailability of Fmoc-D-Isoleucine could be influenced by the pH of the environment, with more alkaline conditions favoring the removal of the Fmoc group.
Result of Action
It has been suggested that fmoc-d-isoleucine may have a cytotoxic effect on tumor cells . This could be due to its potential inhibitory action on DPP-IV, an enzyme involved in cell growth .
Action Environment
The action of Fmoc-D-Isoleucine could be influenced by various environmental factors. For instance, the pH of the environment could affect the removal of the Fmoc group, thereby influencing the compound’s action . Additionally, factors such as temperature and the presence of other substances could potentially affect the stability and efficacy of Fmoc-D-Isoleucine.
Safety and Hazards
Direcciones Futuras
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-Isoleucine plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during this process. The Fmoc group of Fmoc-D-Isoleucine is removed by base, allowing the isoleucine part to participate in peptide bond formation .
Cellular Effects
The effects of Fmoc-D-Isoleucine on cells are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of proteins, which are crucial for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Fmoc-D-Isoleucine exerts its effects at the molecular level through its involvement in peptide synthesis . The Fmoc group acts as a protective unit, preventing the amino acid’s carboxyl group from participating in undesired reactions . Once the Fmoc group is removed, the isoleucine part can form peptide bonds with other amino acids .
Temporal Effects in Laboratory Settings
The effects of Fmoc-D-Isoleucine can change over time in laboratory settings. For instance, the Fmoc group is stable until it is intentionally removed in the peptide synthesis process . The stability, degradation, and long-term effects of Fmoc-D-Isoleucine on cellular function would be subject to the specific conditions of the in vitro or in vivo studies conducted.
Metabolic Pathways
Fmoc-D-Isoleucine is involved in the metabolic pathway of peptide synthesis . The enzymes and cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, would be specific to this pathway.
Subcellular Localization
The subcellular localization of Fmoc-D-Isoleucine would be determined by its role in peptide synthesis . Any effects on its activity or function, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles, would be specific to this process.
Propiedades
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-BFUOFWGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143688-83-9 | |
| Record name | Fmoc-D-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



